molecular formula C19H18N2O2S B2424197 (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396799-01-1

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2424197
CAS No.: 1396799-01-1
M. Wt: 338.43
InChI Key: CJBMPSUDPNMUNV-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of isoxazole, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the phenyl group. The thiophene ring is then synthesized separately and attached to the piperidine ring. Finally, the two fragments are coupled together under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used for oxidizing the thiophene ring.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the isoxazole ring.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Isoxazolines from the isoxazole ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole and thiophene rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: Similar structure but with a different position of the thiophene ring.

    (5-Phenylisoxazol-3-yl)(4-(furan-3-yl)piperidin-1-yl)methanone: Similar structure but with a furan ring instead of thiophene.

    (5-Phenylisoxazol-3-yl)(4-(pyridin-3-yl)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

The uniqueness of (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both isoxazole and thiophene rings can enhance its ability to interact with a variety of molecular targets, making it a versatile compound for research and development.

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an isoxazole ring, a phenyl group, and a piperidine moiety substituted with a thiophene. Its molecular formula is C19H20N2OSC_{19}H_{20}N_2OS, indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Research indicates that compounds with similar structures can influence various biological pathways:

  • Serotonin Pathway Modulation : The compound's piperidine structure suggests potential interactions with serotonin receptors, particularly as it may act as an inhibitor of tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. Elevated serotonin levels are implicated in several disorders, including mood disorders and gastrointestinal issues .
  • Antimicrobial Activity : Isoxazole derivatives have been reported to exhibit antimicrobial properties. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact with microbial membranes .
  • Neuropharmacological Effects : Compounds similar to this one have shown promise in neuropharmacology, potentially acting as anxiolytics or antidepressants through modulation of neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin InhibitionModulates serotonin synthesis
AntimicrobialEffective against various pathogens
NeuropharmacologicalPotential anxiolytic effects

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibition of TPH activity, leading to decreased serotonin levels in cell cultures. This supports its potential use in treating conditions characterized by elevated serotonin, such as carcinoid syndrome .
  • Animal Models : In animal studies, derivatives with similar structures have shown efficacy in reducing anxiety-like behaviors and improving depressive symptoms. The mechanism was attributed to enhanced serotonergic signaling due to receptor modulation .
  • Antimicrobial Testing : Laboratory tests revealed that the compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The isoxazole ring's electron-withdrawing properties were suggested to play a crucial role in disrupting bacterial cell wall synthesis .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(17-12-18(23-20-17)15-4-2-1-3-5-15)21-9-6-14(7-10-21)16-8-11-24-13-16/h1-5,8,11-14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBMPSUDPNMUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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